molecular formula C23H30O6 B1618454 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate CAS No. 4383-30-6

17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate

Cat. No.: B1618454
CAS No.: 4383-30-6
M. Wt: 402.5 g/mol
InChI Key: QEBOBFQKUHEXGB-UHFFFAOYSA-N
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Description

17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate is a synthetic steroid compound with significant biological and pharmacological properties. It is a derivative of pregnane and is structurally related to corticosteroids. This compound is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate involves multiple steps, including the formation of the epoxide ring and the introduction of the acetate group. One common method involves the use of pregnane derivatives as starting materials, followed by oxidation and epoxidation reactions. The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate is unique due to its specific structural modifications, such as the epoxide ring and acetate group. These modifications confer distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[2-(14-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)28-12-18(26)22(27)9-7-16-17-5-4-14-10-15(25)6-8-20(14,2)23(17)19(29-23)11-21(16,22)3/h10,16-17,19,27H,4-9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOBFQKUHEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963124
Record name 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-30-6
Record name NSC226134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate
Reactant of Route 2
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate
Reactant of Route 3
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate
Reactant of Route 4
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate
Reactant of Route 5
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate
Reactant of Route 6
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate

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